

A Technical Guide to the Spectroscopic Data of N-Methoxy-N-methylacetamide

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Compound of Interest

Compound Name: N-Methoxy-N-methylacetamide

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N-Methoxy-N-methylacetamide**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents detailed experimental protocols and summarizes key quantitative data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For **N-Methoxy-N-methylacetamide**, both ^1H and ^{13}C NMR data have been reported.

1.1. ^1H NMR Data

The ^1H NMR spectrum of **N-Methoxy-N-methylacetamide** shows three distinct singlets, corresponding to the three different methyl groups in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.65	Singlet	3H	O-CH ₃
3.13	Singlet	3H	N-CH ₃
2.08	Singlet	3H	CO-CH ₃

1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
172.0	C=O
61.1	O-CH ₃
32.0	N-CH ₃
19.8	CO-CH ₃

1.3. Experimental Protocol for NMR Data Acquisition

The following protocol is a representative method for obtaining the NMR data presented above.

Instrumentation:

- A 400 MHz NMR spectrometer was used for ^1H NMR and a 100 MHz spectrometer for ^{13}C NMR.[\[1\]](#)

Sample Preparation:

- The sample of **N-Methoxy-N-methylacetamide** was dissolved in deuterated chloroform (CDCl_3).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Acquisition:

- ^1H and ^{13}C NMR spectra were recorded at room temperature.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectral Data

The IR spectrum of **N-Methoxy-N-methylacetamide** exhibits characteristic absorption peaks corresponding to its functional groups.

Frequency (cm ⁻¹)	Assignment
3497	Overtone or combination band
2971, 2941, 2824	C-H stretching
1663	C=O stretching (amide)

2.2. Experimental Protocol for IR Data Acquisition

The following protocol outlines a typical procedure for acquiring the IR spectrum.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer was used.

Sample Preparation:

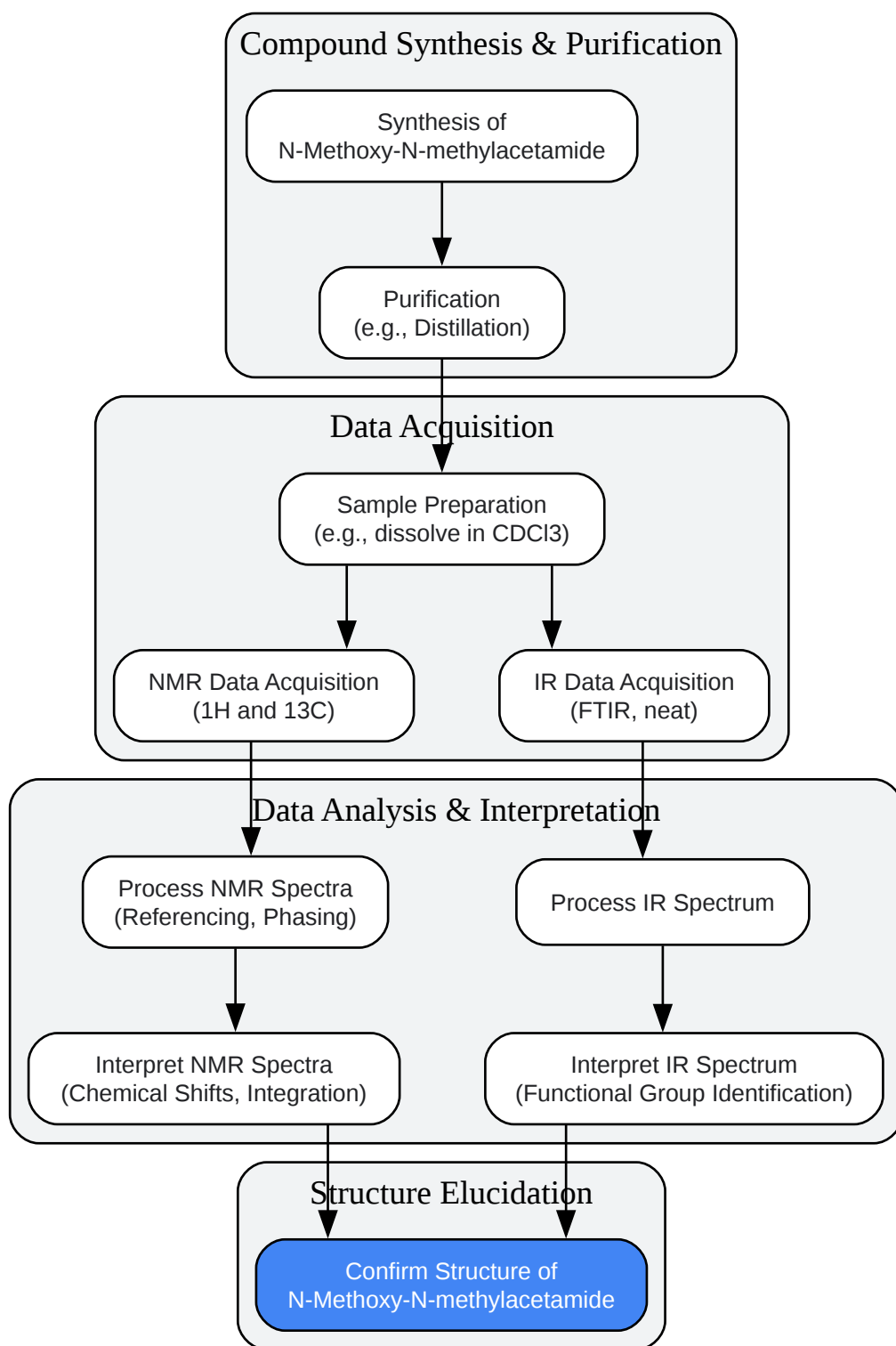
- The spectrum was recorded from a neat sample (pure liquid) using a capillary cell.[\[4\]](#)[\[5\]](#)

Data Acquisition:

- The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
- The data is presented in terms of frequency (cm⁻¹) versus transmittance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and interpretation of spectroscopic data for a chemical compound like **N-Methoxy-N-methylacetamide**.



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Caption: Workflow for Synthesis, Spectroscopic Data Acquisition, and Structural Elucidation.

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